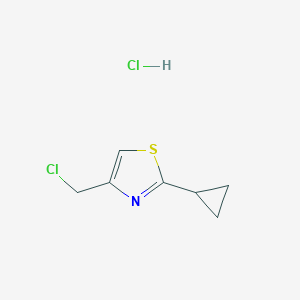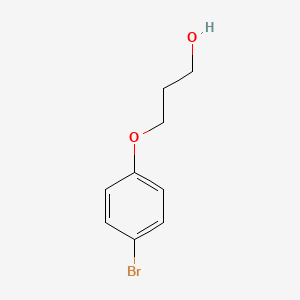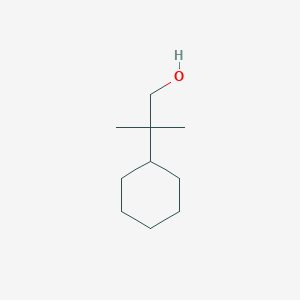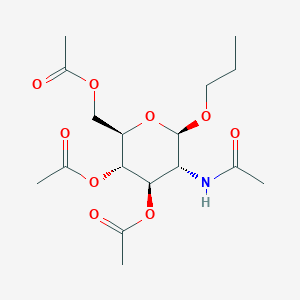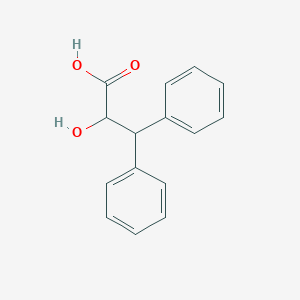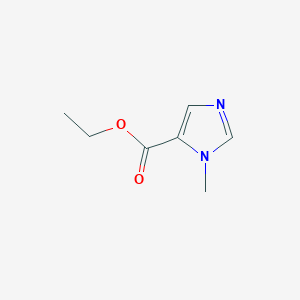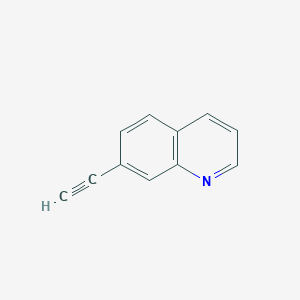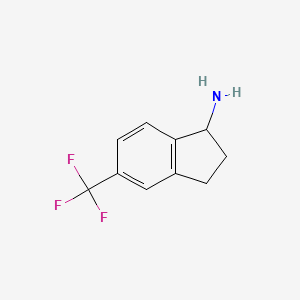
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Various methods exist to introduce this functionality . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can affect the molecular structure and properties of the compound it’s part of .Chemical Reactions Analysis
Trifluoromethylation reactions can be initiated by various processes, such as photo-, enzyme-, redox-, and ultrasound-initiation . The trifluoromethyl group can also participate in aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
The trifluoromethyl group can significantly affect the physical and chemical properties of the compounds it’s part of. For example, it can enhance lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Scientific Research Applications
Crystal Structures and Biological Activities
The research on enantiomeric derivatives related to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has shown promising biological activities. One study synthesized two enantiomeric derivatives and discovered that one enantiomer exhibited higher antitumor activity against MCF-7 than gefitinib, an established cancer treatment. The crystal structures of these compounds were also determined, shedding light on their molecular configurations (Gao et al., 2015).
Chemoselective Synthesis and Heterocyclization
A chemoselective synthesis method for 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions has been described, offering a simple, mild, and eco-friendly approach with high yields. This methodology highlights the versatility and efficiency in synthesizing such compounds (E. C. Aquino et al., 2015).
Catalyst Role in Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, playing a significant role in accelerating amidation processes. This catalyst is notably beneficial for α-dipeptide synthesis, indicating its utility in peptide and protein chemistry (Ke Wang et al., 2018).
Mechanism of Action
Target of Action
The specific targets of “5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine” are currently unknown due to the lack of specific studies on this compound. The trifluoromethyl group is often used in pharmaceuticals due to its ability to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Mode of Action
Without specific studies, it’s challenging to determine the exact mode of action of “5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine”. Compounds with a trifluoromethyl group often exhibit improved drug potency by interacting with target proteins in a specific manner .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGODMRDUJDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236839 | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
808756-84-5 | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808756-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




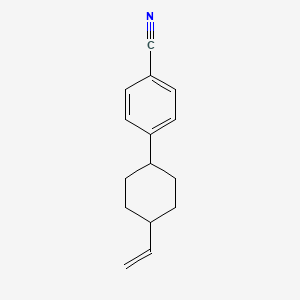
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
